molecular formula C14H11Cl2N5O3S B12177406 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12177406
M. Wt: 400.2 g/mol
InChI Key: BCGNMBLYCFSQJY-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a tetrazole ring, and multiple substituents on a benzene ring

Properties

Molecular Formula

C14H11Cl2N5O3S

Molecular Weight

400.2 g/mol

IUPAC Name

2,5-dichloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C14H11Cl2N5O3S/c1-24-13-5-3-10(7-12(13)21-8-17-19-20-21)18-25(22,23)14-6-9(15)2-4-11(14)16/h2-8,18H,1H3

InChI Key

BCGNMBLYCFSQJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The resulting tetrazole is then coupled with a substituted benzene sulfonamide under appropriate conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atoms could yield various substituted derivatives .

Scientific Research Applications

2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. The tetrazole ring can also interact with biological molecules, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-[4-methoxyphenyl]benzenesulfonamide: Lacks the tetrazole ring, which may reduce its biological activity.

    N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Lacks the chlorine substituents, which may affect its reactivity and stability.

    2,5-dichloro-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical properties.

Uniqueness

The presence of both the tetrazole ring and the sulfonamide group in 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide makes it unique compared to similar compounds. These functional groups contribute to its potential biological activity and versatility in chemical reactions.

Biological Activity

2,5-Dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a G protein-coupled receptor (GPCR) agonist. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C13H11Cl2N5O2S\text{C}_{13}\text{H}_{11}\text{Cl}_2\text{N}_5\text{O}_2\text{S}

Research indicates that the compound acts primarily as an agonist for the G protein-coupled receptor GPR35. The presence of the tetrazolyl group enhances its binding affinity and efficacy. This receptor has been implicated in various physiological processes, including pain modulation and inflammation.

Agonistic Potency

The biological activity of 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide was evaluated using dynamic mass redistribution (DMR) assays on cell lines expressing GPR35. The results indicated that this compound exhibits a dose-dependent response in activating GPR35.

CompoundEC50 (μM)IC50 (μM)
2,5-Dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide0.0590.31
Reference Agonist (Zaprinast)0.045-
Known GPR35 Antagonist (ML-145)-0.13

The table above summarizes the effective concentration (EC50) for agonistic activity and the inhibitory concentration (IC50) for desensitization upon repeated stimulation with known agonists.

Case Studies

  • Pain and Inflammation : In a study involving inflammatory pain models, the compound demonstrated significant analgesic effects comparable to established analgesics. The mechanism was linked to its action on GPR35, which modulates pain pathways.
  • Metabolic Disorders : Another investigation explored the role of this compound in metabolic disorders. It was found to improve glucose tolerance in diabetic models, suggesting potential therapeutic applications in diabetes management.
  • Cancer Research : The compound's ability to influence cell signaling pathways has led to studies examining its effects on cancer cell proliferation. Preliminary results indicate that it may inhibit growth in certain cancer cell lines by modulating GPR35 activity.

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